molecular formula C8H13NO2 B1399752 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-09-7

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B1399752
CAS RN: 63618-09-7
M. Wt: 155.19 g/mol
InChI Key: KYOYTSMQIIGIRI-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular weight of 255.31 . It is also known as Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate . The compound is stored at room temperature and is available in liquid form .


Synthesis Analysis

The synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has been reported in several studies. One approach involves the use of a catalytic, enantioselective C–H activation step . Another method employs direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst .


Molecular Structure Analysis

The InChI code for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is 1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate have been studied. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Physical And Chemical Properties Analysis

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has a molecular weight of 255.31 . It is stored at room temperature and is available in liquid form .

Scientific Research Applications

Synthesis and Antimalarial Activities

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate derivatives have been synthesized and evaluated for antimalarial activities. In a study by Ningsanont et al. (2003), derivatives with varying side chains were prepared and tested for their in vitro activity against Plasmodium falciparum. These derivatives also underwent evaluation for their antimycobacterium activity and cytotoxic activity against Vero cell (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Chemical Rearrangements and Syntheses

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is involved in various chemical rearrangements and syntheses. Dehnel and Kanabus‐Kaminska (1987) reported the acid-catalyzed double rearrangement of this compound, leading to new pyrrole derivatives. This study demonstrated the compound's potential in the generation of new chemical structures through rearrangement processes (Dehnel & Kanabus‐Kaminska, 1987).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the compound's role in creating chiral building blocks for pharmaceuticals and other bioactive molecules (Waldmann & Braun, 1991).

Synthesis of 3-azabicyclo[3.1.0]hexanes

Kimura et al. (2015) demonstrated the synthesis of 3-azabicyclo[3.1.0]hexanes through the insertion of cyclopropylmagnesium carbenoids. This process involves the creation of azabicyclohexanes, showcasing the compound's versatility in synthesizing novel structures (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).

Structural Studies and NMR Spectroscopy

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, was studied using NMR spectroscopy by Arias-Pérez et al. (1995). This research provides insights into the conformational behavior of similar azabicyclo compounds, which is crucial for understanding their chemical and biological properties (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).

Transition State Mimics in Enzyme Inhibition

Young and Horenstein (2004) synthesized azabicyclo[3.1.0]hexane transition state analogs, demonstrating the potential of these compounds as enzyme inhibitors. Their work contributes to understanding how such structures can mimic biological transition states, essential for designing drugs and studying enzyme mechanisms (Young & Horenstein, 2004).

Future Directions

The future directions for the research and development of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate could involve improving the efficiency of the synthesis process . Additionally, given its role in the production of antiviral medications, further exploration of its potential applications in pharmaceuticals could be beneficial .

properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYTSMQIIGIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 2
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 3
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
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Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 5
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 6
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Citations

For This Compound
1
Citations
M Gianotti, M Botta, S Brough, R Carletti… - Journal of medicinal …, 2010 - ACS Publications
Histamine H 1 and serotonin 5-HT 2A receptors mediate two different mechanisms involved in sleep regulation: H 1 antagonists are sleep inducers, while 5-HT 2A antagonists are sleep …
Number of citations: 23 pubs.acs.org

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